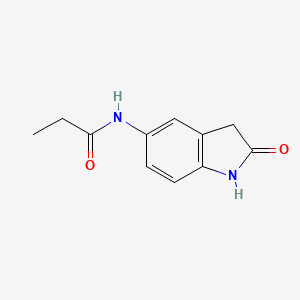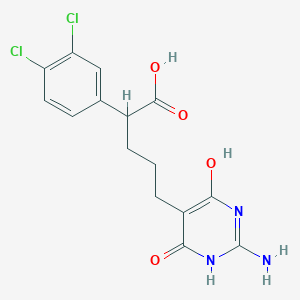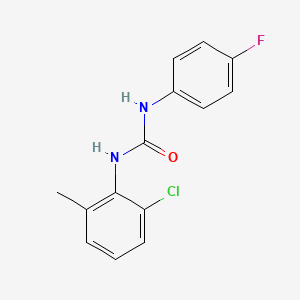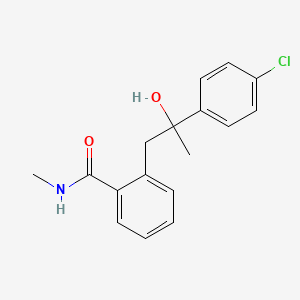
N-(2-oxoindolin-5-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxoindolin-5-yl)propionamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-oxoindolin-5-yl)propionamide can be synthesized through a reaction between propionic acid and 5-aminoindolin-2-one. The reaction typically involves the use of a general procedure where propionic acid is reacted with 5-aminoindolin-2-one to yield the desired compound as a white solid with a yield of approximately 45.7% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the reaction of appropriate starting materials under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-oxoindolin-5-yl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: While its industrial applications are still being explored, it holds promise for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(2-oxoindolin-5-yl)propionamide involves its interaction with molecular targets involved in cellular apoptotic pathways. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the regulation of proteins such as BIM, BAX, Bcl-2, p53, and XIAP, which play crucial roles in the apoptotic machinery .
Comparaison Avec Des Composés Similaires
N-(2-oxoindolin-5-yl)propionamide can be compared with other similar compounds, such as:
N-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides: These compounds have shown potent anticancer activity and have been evaluated for their efficacy against breast cancer cell lines.
2-oxoindoline-based acetohydrazides: These compounds have demonstrated notable cytotoxicity toward various cancer cell lines and have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific molecular structure and its ability to induce apoptosis through the activation of procaspase-3, making it a promising candidate for further development as an anticancer agent.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
N-(2-oxo-1,3-dihydroindol-5-yl)propanamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-10(14)12-8-3-4-9-7(5-8)6-11(15)13-9/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
Clé InChI |
HHYYCDSLDUDUBN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)






![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)


